1-(4-(Methylsulfonyl)phenyl)ethanamine
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Overview
Description
1-(4-(Methylsulfonyl)phenyl)ethanamine is a chemical compound belonging to the class of phenethylamines. It is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to an ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Methylsulfonyl)phenyl)ethanamine typically involves several steps:
Starting Material: The process begins with 4-methylsulfonylbenzyl alcohol.
Conversion to Chloride: The alcohol is converted to 4-methylsulfonylbenzyl chloride using hydrochloric acid.
Formation of Acetonitrile: The chloride is then reacted with an alkali metal cyanide to form 4-methylsulfonylphenylacetonitrile.
Condensation: This intermediate is condensed with a suitable ester to form a cyanoacetyl derivative.
Hydrolysis and Decarboxylation: The cyanoacetyl derivative undergoes hydrolysis and decarboxylation under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Methylsulfonyl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
1-(4-(Methylsulfonyl)phenyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-(Methylsulfonyl)phenyl)ethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors involved in neurotransmission.
Pathways: It modulates pathways related to serotonin and dopamine, influencing mood and cognitive functions.
Comparison with Similar Compounds
- 4-Methylsulfonylphenethylamine
- 4-Methylsulfonylphenylethylamine
- 1-(4-(Methylsulfonyl)phenyl)ethanone
Comparison: 1-(4-(Methylsulfonyl)phenyl)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine moiety, which imparts distinct biological activities compared to its analogs .
Properties
IUPAC Name |
1-(4-methylsulfonylphenyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAMLZUKCSRXAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371689 |
Source
|
Record name | 1-[4-(Methanesulfonyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387350-90-5 |
Source
|
Record name | 1-[4-(Methanesulfonyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-(Methylsulfonyl)phenyl)ethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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